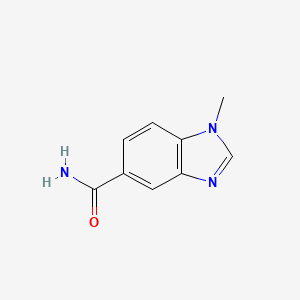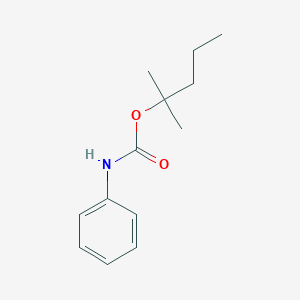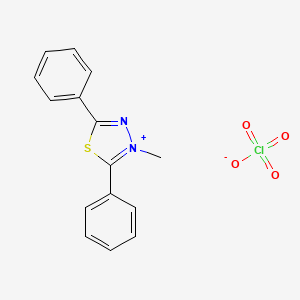![molecular formula C21H25N3O B14371034 1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by its unique structure, which includes a phenyliminobut-1-enyl group attached to a diethylurea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea typically involves the reaction of diethylurea with a suitable phenyliminobut-1-enyl precursor. One common method is the condensation reaction between diethylurea and a phenyliminobut-1-enyl aldehyde under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyliminobut-1-enyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-diethyl-3-(2-ethylphenyl)urea
- 1,1-diethyl-3-(2,6-diethylphenyl)urea
- 1,1-dimethyl-3-(3-ethylphenyl)urea
Uniqueness
1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H25N3O |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea |
InChI |
InChI=1S/C21H25N3O/c1-4-24(5-2)21(25)23-20(18-12-8-6-9-13-18)16-17(3)22-19-14-10-7-11-15-19/h6-16H,4-5H2,1-3H3,(H,23,25)/b20-16-,22-17? |
Clé InChI |
IPMBMRHYWGBGNN-WWZFSNBNSA-N |
SMILES isomérique |
CCN(CC)C(=O)N/C(=C\C(=NC1=CC=CC=C1)C)/C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


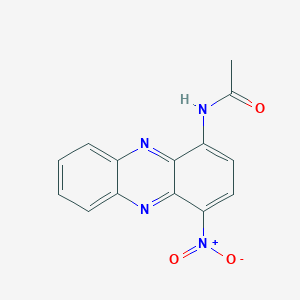
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)

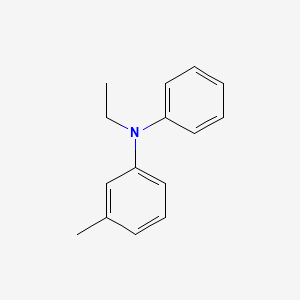


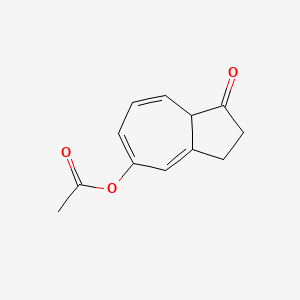
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
